Tolonium

Description

Structure

3D Structure

Properties

CAS No. |

56109-24-1 |

|---|---|

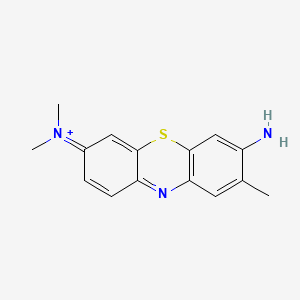

Molecular Formula |

C15H16N3S+ |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium |

InChI |

InChI=1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1 |

InChI Key |

KZEUBCUXBNEMSQ-UHFFFAOYSA-O |

SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2 |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Tolonium Chloride: A Technical Guide to its Metachromatic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolonium chloride, a cationic thiazine dye also known as toluidine blue, is a powerful tool in biological and medical research due to its metachromatic properties. This phenomenon, characterized by a color shift of the dye upon binding to specific biological macromolecules, allows for the selective identification and visualization of various tissue components. This technical guide provides an in-depth exploration of the core mechanisms governing this compound chloride's metachromatic behavior, detailed experimental protocols for its application, and a quantitative summary of its spectral properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound chloride in their work.

Core Mechanism of Metachromatic Action

The fundamental principle behind this compound chloride's utility as a metachromatic dye lies in its ability to change color in the presence of certain polyanionic macromolecules, termed chromotropes .[1] In a dilute aqueous solution, this compound chloride exists primarily as individual cationic monomers, which absorb light at a maximum wavelength of approximately 630 nm, appearing blue. This is known as the orthochromatic color.[2][3]

However, when this compound chloride encounters a high concentration of anionic groups on a chromotrope, such as the sulfate, carboxylate, and phosphate radicals found in various biological tissues, a significant shift in its absorption spectrum occurs.[1] This interaction drives the aggregation of the planar dye molecules, leading to the formation of dimers, trimers, and higher-order polymers.[2] These stacked aggregates exhibit a different light absorption profile compared to the monomers, resulting in a hypsochromic shift (a shift to a shorter wavelength).[2] This shift in the absorption maximum to the 480-540 nm range causes the stained tissue to appear purple, red, or reddish-purple, a phenomenon known as metachromasia .[2]

Key factors influencing the degree of metachromasia include:

-

Chromotrope Structure and Charge Density: The density and spatial arrangement of anionic groups on the chromotrope are critical. A high density of negative charges allows for the close approximation and stacking of the cationic dye molecules, facilitating the metachromatic shift.[2]

-

Dye Concentration: Higher concentrations of this compound chloride can promote self-aggregation, which can influence the staining outcome.

-

pH of the Staining Solution: The pH affects the ionization state of the anionic groups on the chromotrope, thereby influencing the electrostatic interactions with the dye.

-

Presence of Salts: Ions in the solution can compete with the dye for binding sites on the chromotrope, potentially reducing the metachromatic effect.

Prominent examples of biological chromotropes that induce metachromasia with this compound chloride include:

-

Glycosaminoglycans (GAGs): Highly sulfated GAGs like heparin (found in mast cell granules) and chondroitin sulfate (a major component of cartilage) are potent chromotropes.[4]

-

Nucleic Acids: The phosphate backbone of DNA and RNA provides anionic sites for this compound chloride binding, leading to a metachromatic shift.[2][5]

Signaling Pathway of Metachromasia

The following diagram illustrates the fundamental process of this compound chloride's metachromatic action.

Quantitative Data on Spectral Properties

The metachromatic shift of this compound chloride can be quantified by spectrophotometry. The following tables summarize the reported absorption maxima (λmax) of this compound chloride in its various forms and in the presence of different chromotropes.

| Form of this compound Chloride | Reported λmax (nm) | Observed Color | Citation(s) |

| Monomer (in water) | ~630 | Blue | [2][3][5] |

| Dimer | ~580-590 | [3][5] | |

| Aggregate (Metachromatic) | 480 - 540 | Purple/Red | [2] |

| Chromotrope | Reported λmax (nm) of this compound Chloride Complex | Observed Color | Citation(s) |

| Heparin | ~530 - 550 | Purple/Red | [6] |

| Chondroitin Sulfate | ~550 - 570 | Purple/Red | [7] |

| DNA (Calf Thymus) | ~636 - 640 (slight shift) | Blue-Violet | [5] |

Note: The exact absorption maxima can vary depending on experimental conditions such as pH, solvent, and the specific source and purity of the chromotrope.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound chloride solutions and its application for the metachromatic staining of mast cells and cartilage.

Preparation of this compound Chloride Staining Solution (0.5% Aqueous)

Materials:

-

This compound chloride powder

-

Distilled water

-

Glacial acetic acid (optional, for pH adjustment)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 0.5 g of this compound chloride powder.

-

Measure 100 mL of distilled water in a graduated cylinder.

-

Pour the distilled water into a glass beaker and place it on a magnetic stirrer.

-

Add the stir bar to the beaker and begin stirring.

-

Gradually add the this compound chloride powder to the stirring water.

-

Continue stirring until the powder is completely dissolved.

-

For certain applications, the pH of the solution may need to be adjusted. If a lower pH is required, add glacial acetic acid dropwise while monitoring the pH with a pH meter until the desired pH is reached.

-

Filter the solution through filter paper to remove any undissolved particles.

-

Store the solution in a tightly capped, light-protected bottle at room temperature.

Metachromatic Staining of Mast Cells in Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinized and rehydrated tissue sections on glass slides

-

0.5% this compound chloride staining solution

-

1% Acetic acid solution (for differentiation)

-

Distilled water

-

Ethanol series (70%, 95%, and 100%)

-

Xylene or xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or xylene substitute) for 5 minutes (repeat twice).

-

Immerse slides in 100% ethanol for 3 minutes (repeat twice).

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

Rinse slides in distilled water.

-

-

Staining:

-

Immerse slides in the 0.5% this compound chloride staining solution for 2-3 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the background staining is too intense, briefly dip the slides in 1% acetic acid solution to differentiate. This step should be carefully monitored to avoid destaining the mast cell granules.

-

-

Dehydration and Clearing:

-

Quickly dehydrate the sections through an ascending series of ethanol (95% and 100%).

-

Clear the sections in xylene (or xylene substitute) for 5 minutes (repeat twice).

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and cover with a coverslip.

-

Expected Results:

-

Mast cell granules: Purple to reddish-purple (metachromatic)

-

Nuclei: Blue (orthochromatic)

-

Background: Light blue

Experimental Workflow for Mast Cell Staining

Metachromatic Staining of Cartilage in Paraffin-Embedded Tissue Sections

The protocol for staining cartilage is very similar to that for mast cells, with minor adjustments in timing to optimize for the specific tissue.

Procedure:

-

Follow the deparaffinization and rehydration steps as outlined in section 3.2.

-

Staining: Immerse slides in the 0.5% this compound chloride staining solution for 5-10 minutes. The longer incubation time allows for better penetration of the dye into the dense cartilage matrix.

-

Rinsing: Rinse the slides thoroughly in running tap water for 2-3 minutes to remove excess stain.

-

Dehydration and Clearing: Follow the dehydration and clearing steps as outlined in section 3.2.

-

Mounting: Mount the sections as described in section 3.2.

Expected Results:

-

Cartilage matrix: Purple to reddish-purple (metachromatic)

-

Chondrocyte nuclei: Blue (orthochromatic)

-

Background connective tissue: Light blue

Conclusion

This compound chloride's metachromatic properties provide a valuable and versatile tool for the histological and cytological investigation of tissues rich in anionic macromolecules. A thorough understanding of the underlying mechanism of dye aggregation and its interaction with chromotropes is essential for the accurate interpretation of staining results. The experimental protocols provided in this guide offer a standardized approach to achieving reliable and reproducible metachromatic staining. By leveraging the principles and methodologies outlined in this technical guide, researchers can effectively employ this compound chloride to visualize and analyze key biological structures, thereby advancing scientific discovery and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Toluidine blue - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Toluidine Blue O: Discovery, History, and Applications

A Foundational Dye in Histology and Diagnostics

Toluidine Blue O (TBO), a cationic thiazine dye, holds a significant place in the history of synthetic dyes and their application in biological sciences. Its discovery in the mid-19th century was a pivotal moment, paving the way for modern histology and vital staining techniques. This technical guide provides a comprehensive overview of Toluidine Blue O, from its serendipitous discovery to its contemporary uses in research, diagnostics, and drug development.

Discovery and Historical Context

The journey of Toluidine Blue O begins with the pioneering work of William Henry Perkin in 1856. While attempting to synthesize the anti-malarial drug quinine, the 18-year-old chemist serendipitously created the world's first synthetic organic dye, "mauveine" or "aniline purple," from coal tar derivatives. This discovery not only revolutionized the textile industry with the introduction of aniline dyes but also laid the groundwork for the development of a vast array of synthetic dyes for scientific use. Toluidine Blue O, a derivative of this early work, emerged as a crucial tool for microscopists and pathologists due to its remarkable staining properties.

Chemical and Physical Properties

Toluidine Blue O, also known as tolonium chloride, is a water-soluble dye with a deep blue color in its monomeric form. Its utility in biological applications stems from its cationic nature and its ability to interact with anionic (negatively charged) tissue components.

| Property | Value |

| Chemical Name | 3-amino-7-(dimethylamino)-2-methylphenothiazin-5-ium chloride |

| Molecular Formula | C₁₅H₁₆ClN₃S |

| Molecular Weight | 305.83 g/mol |

| CAS Number | 92-31-9 |

| Appearance | Dark green powder |

| Solubility | Soluble in water and ethanol |

| Absorption Maximum (λmax) | 620-633 nm in water |

| Molar Extinction Coefficient (ε) | ≥40,000 L·mol⁻¹·cm⁻¹ at 625-635 nm in water |

The Phenomenon of Metachromasia

A key characteristic of Toluidine Blue O is its ability to exhibit metachromasia, a phenomenon where the dye stains certain tissue components a different color from the original dye solution. When TBO binds to tissues containing a high concentration of anionic macromolecules, such as sulfated glycosaminoglycans in cartilage and mast cell granules, the dye molecules aggregate. This aggregation causes a shift in the dye's light absorption to a shorter wavelength, resulting in a color change from blue (orthochromatic) to purple or reddish-purple (metachromatic).

The Core Principles of Tolonium Chloride Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tolonium chloride, commonly known as Toluidine Blue, is a cationic thiazine dye fundamental to histological and cytological studies. Its enduring utility in the laboratory is attributed to its ability to differentially stain various tissue components, a phenomenon known as metachromasia. This guide provides a comprehensive overview of the basic principles of this compound Chloride staining, detailing its chemical basis, experimental protocols, and the factors influencing its outcomes.

The Chemical Foundation of Toluidine Blue Staining

Toluidine Blue is a basic dye with a net positive charge, which drives its affinity for acidic (anionic) tissue components, such as sulfates, carboxylates, and phosphate radicals.[1][2] This electrostatic interaction is the primary basis of its staining capability. The dye binds avidly to nucleic acids (DNA and RNA) due to their high content of phosphate groups.[1][3]

The staining manifests in two distinct forms:

-

Orthochromatic Staining: This is the default staining pattern where tissue components absorb the dye in its monomeric form, appearing as a blue color, which is the inherent color of the dye solution.[3] This is typically observed in the staining of cell nuclei, which are rich in nucleic acids.[4]

-

Metachromatic Staining: This phenomenon occurs when the dye molecules bind to highly anionic macromolecules, or chromotropes, causing the dye molecules to aggregate or stack.[5] This stacking alters the light absorption properties of the dye, resulting in a color shift from blue to purple, red, or magenta.[3][6] Tissues rich in glycosaminoglycans (GAGs), proteoglycans, and mast cell granules (containing heparin and histamine) are classic examples of structures that exhibit metachromasia.[6][7]

The key to metachromasia lies in the high density of negative charges on the chromotrope, which forces the cationic dye molecules into close proximity, inducing their aggregation.[5]

Quantitative Parameters in Toluidine Blue Staining

The success and reproducibility of Toluidine Blue staining are contingent on several quantifiable factors. The following tables summarize key parameters for achieving optimal staining results.

| Parameter | Orthochromatic Staining | Metachromatic Staining | References |

| Primary Target | Nucleic Acids (DNA, RNA) | Glycosaminoglycans, Proteoglycans, Mast Cell Granules | [3][6] |

| Wavelength of Maximum Absorption (λmax) | ~630 nm | 480–540 nm | [2] |

| Resulting Color | Blue | Purple, Red, Magenta | [3][6] |

| Dye State | Monomeric | Aggregated (Dimeric, Polymeric) | [2][5] |

Table 1: Spectral and Colorimetric Properties of Toluidine Blue Staining

| Application | Recommended Dye Concentration | Recommended pH | Typical Staining Time | References |

| Mast Cell Identification | 0.1% | 2.0 - 2.5 | 2-3 minutes | [8][9] |

| Cartilage Staining | 0.04% - 1% | Acidic (e.g., 4.0) | 1-10 minutes | [10][11] |

| Semi-thin Sections (for EM) | 0.5% - 1% | Alkaline (e.g., in Borax solution) | 1-2 minutes | [12][13] |

| General Nuclear Staining | 0.1% | Variable | 10-20 minutes | [14] |

Table 2: Recommended Staining Parameters for Various Applications

Experimental Protocols

Below are detailed methodologies for common applications of Toluidine Blue staining.

Staining of Mast Cells in Paraffin-Embedded Sections

This protocol is optimized for the metachromatic staining of mast cell granules.

Reagents:

-

Toluidine Blue solution (0.1% in distilled water, pH adjusted to 2.0-2.5 with acetic acid or HCl)[8][9]

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% ethanol, followed by two changes of 95% ethanol, for 3 minutes each.

-

Rinse well with distilled water.

-

-

Staining:

-

Dehydration and Mounting:

-

Dehydrate rapidly through one change of 95% ethanol and two changes of 100% ethanol (a few dips each).[9]

-

Clear in two changes of xylene for 3 minutes each.

-

Coverslip with a resinous mounting medium.

-

Expected Results:

Staining of Cartilage in Paraffin-Embedded Sections

This protocol is designed to highlight the proteoglycan-rich matrix of cartilage.

Reagents:

-

Toluidine Blue solution (0.04% in distilled water, pH adjusted to 4.0)[10]

-

Fast Green solution (0.02% aqueous) (optional counterstain)

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for mast cell staining.

-

-

Staining:

-

Counterstaining (Optional):

-

Dehydration and Mounting:

-

Dehydrate briefly in three changes of 95% ethanol and two changes of 100% ethanol.

-

Clear in three changes of xylene and coverslip.

-

Expected Results:

-

Cartilage matrix: Purple to red (metachromatic)

-

Nuclei: Dark blue (orthochromatic)[10]

-

Background (with Fast Green): Green

Staining of Semi-thin Sections for Electron Microscopy

This protocol is for staining resin-embedded thick sections to guide ultrathin sectioning for Transmission Electron Microscopy (TEM).

Reagents:

-

Toluidine Blue solution (1% Toluidine Blue O in a 2% Sodium Borate solution)[12]

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Sectioning and Mounting:

-

Staining:

-

Drying and Mounting:

-

Air dry the slide completely.

-

Coverslip with a resinous mounting medium.

-

Expected Results:

-

Cells and nuclei: Blue[12]

Visualizing the Principles of Toluidine Blue Staining

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Mechanism of Orthochromatic vs. Metachromatic Staining.

Caption: Generalized Experimental Workflow for Toluidine Blue Staining.

Caption: pH Selection Based on Target Tissue.

References

- 1. X-ray microanalysis of toluidine blue stained chromosomes: a quantitative study of the metachromatic reaction of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toluidine Blue Staining | The Cell [histologyguide.com]

- 4. Toluidine blue - Wikipedia [en.wikipedia.org]

- 5. Metachromasia - Wikipedia [en.wikipedia.org]

- 6. ihisto.io [ihisto.io]

- 7. biognost.com [biognost.com]

- 8. benchchem.com [benchchem.com]

- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Toluidine Blue Staining Protocol for Plastic Sections or Electron Microscopy (TEM) Thick (Semithin) Sections - IHC WORLD [ihcworld.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Tolonium Chloride's Affinity for Acidic Tissue Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolonium chloride, also known as toluidine blue O, is a cationic thiazine dye with a strong affinity for acidic tissue components. This property has led to its widespread use in histology and cytopathology for the selective staining of various cellular and extracellular matrix components. This technical guide provides a comprehensive overview of the quantitative aspects of this compound chloride's binding to acidic tissues, detailed experimental protocols for assessing this affinity, and a visualization of the underlying molecular interactions.

This compound chloride's binding mechanism is primarily driven by electrostatic interactions between the positively charged dye molecules and negatively charged functional groups present in acidic biopolymers. These include phosphate groups in nucleic acids (DNA and RNA), and sulfate and carboxylate groups in glycosaminoglycans (GAGs) and proteoglycans. This interaction often results in a phenomenon known as metachromasia, where the dye exhibits a color shift from blue to purple or red upon binding to these polyanionic macromolecules.

Quantitative Analysis of this compound Chloride Binding

The affinity of this compound chloride for various acidic tissue components can be quantified by determining the binding constant (K) or the dissociation constant (Kd), as well as the stoichiometry of the binding (n), which represents the number of binding sites. The following table summarizes available quantitative data on the interaction of this compound chloride with key acidic biopolymers.

| Analyte | Method | Binding/Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| Calf Thymus DNA (Intercalation) | UV-visible absorption spectroscopy, fluorescence spectroscopy | 1.76 x 10⁶ L·mol⁻¹ (K) | 0.48 | (Chi et al., 2010) |

| Calf Thymus DNA (Electrostatic) | UV-visible absorption spectroscopy, fluorescence spectroscopy | 6.18 x 10⁵ L·mol⁻¹ (K) | 0.79 | (Chi et al., 2010) |

Molecular Interactions and Signaling Pathways

This compound chloride is primarily utilized as a staining agent and is not known to be directly involved in specific cell signaling pathways. Its mechanism of action is based on its physicochemical affinity for acidic macromolecules, leading to their visualization. The binding process can be visualized as a multi-step interaction.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate quantification of this compound chloride's affinity for acidic tissue components. Below are protocols for key experimental techniques.

Spectrophotometric Titration for Determining Binding Affinity

This method relies on the change in the absorbance spectrum of this compound chloride upon binding to a polyanionic substrate.

Workflow:

Detailed Steps:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound chloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be chosen to give a measurable absorbance in the linear range of the spectrophotometer (typically around 10-50 µM).

-

Prepare a stock solution of the acidic polymer (e.g., heparin, chondroitin sulfate, DNA) in the same buffer.

-

Create a series of dilutions of the polymer stock solution.

-

-

Titration:

-

To a series of cuvettes, add a fixed volume of the this compound chloride solution.

-

Add increasing volumes of the polymer dilutions to the respective cuvettes. Ensure the final volume in each cuvette is the same by adding buffer. Include a reference cuvette with only this compound chloride and buffer.

-

-

Equilibration and Measurement:

-

Allow the mixtures to equilibrate for a set period (e.g., 15-30 minutes) at a constant temperature.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 500-700 nm).

-

-

Data Analysis:

-

Analyze the changes in the absorbance maximum (λmax) and the intensity of the absorbance.

-

Plot the data using a suitable model, such as the Benesi-Hildebrand or Scatchard plot, to determine the binding constant (K) and stoichiometry (n).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Workflow:

Detailed Steps:

-

Sample Preparation:

-

Prepare solutions of this compound chloride and the acidic polymer in the same buffer. It is crucial that the buffer composition is identical to avoid heat of dilution effects.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the ITC cell.

-

-

Instrument Setup:

-

Set the desired experimental temperature.

-

Load the polymer solution into the sample cell and the this compound chloride solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound chloride solution into the polymer solution in the sample cell while stirring.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound chloride to the polymer.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

-

Conclusion

This compound chloride's affinity for acidic tissue components is a well-established phenomenon that forms the basis of its utility as a vital stain. While quantitative data on its binding to specific glycosaminoglycans remains an area for further research, the fundamental principles of the electrostatic interaction and subsequent dye aggregation are well understood. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively investigate these interactions and further elucidate the nuanced relationship between this compound chloride and the complex polyanionic environment of biological tissues. This knowledge is not only crucial for optimizing staining protocols but also for potential applications in the development of diagnostic and therapeutic agents that target acidic tissue components.

Understanding the Metachromatic Properties of Tolonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolonium chloride, commonly known as Toluidine Blue O (TBO), is a cationic thiazine dye widely utilized in histology and diagnostics for its metachromatic properties. Metachromasia is the phenomenon where a dye stains specific biological components a different color from that of the dye in solution. This property arises from the dye's ability to form aggregates upon binding to polyanionic macromolecules, known as chromotropes, which are prevalent in various tissues. This technical guide provides an in-depth exploration of the core principles of this compound's metachromasia, its interaction with key biological macromolecules, and detailed protocols for its application in research and diagnostics.

The Core Principle of Metachromasia with this compound Chloride

This compound chloride in an aqueous solution exists primarily as blue monomers.[1] However, in the presence of tissues or solutions containing a high density of anionic groups, such as sulfated glycosaminoglycans (GAGs) and nucleic acids, the dye molecules stack into dimers and polymers.[2] This aggregation leads to a hypsochromic shift, or a shift to a shorter wavelength, in the dye's maximum light absorption.[2] Consequently, the perceived color of the stained tissue shifts from blue (orthochromatic) to purple or red (metachromatic).[2]

The degree of this metachromatic shift is directly related to the charge density of the polyanionic substrate.[3] For instance, heparin, a highly sulfated GAG, induces a strong metachromatic effect, while hyaluronic acid, which lacks sulfate groups, results in a weaker effect.[3]

Quantitative Data on Spectral Shifts

The metachromatic properties of this compound chloride can be quantified by spectrophotometry, measuring the shift in its maximum absorbance wavelength (λmax). The orthochromatic λmax of this compound chloride is in the range of 620-635 nm, appearing blue.[4][5] Upon interaction with various chromotropes, this peak shifts to shorter wavelengths.

| Chromotrope | Orthochromatic λmax (nm) | Metachromatic λmax (nm) | Observed Color |

| This compound in aqueous solution | ~630 | N/A | Blue |

| General Metachromatic Substrates | ~630 | 480 - 540 | Purple to Red |

| Heparin | ~630 | Decrease in absorbance at 630 nm | Purple/Red |

| Sodium Dodecyl Sulfate (SDS) Micelles | ~630 | ~490 (metachromic), ~590 (dimer) | Purple/Red |

| Chromatin (DNA) | ~630 | ~640 (bathochromic shift) | Blue |

Note: The interaction with DNA results in a slight bathochromic shift (to a longer wavelength) and is considered an example of orthochromatic staining, though some sources may refer to changes in the absorption spectrum more broadly.[6]

Visualization of the Metachromatic Mechanism and Experimental Workflow

To visually represent the underlying principles and practical application of this compound's metachromatic properties, the following diagrams are provided.

Caption: Mechanism of this compound's metachromasia.

Caption: General workflow for metachromatic staining.

Experimental Protocols

Preparation of this compound Chloride Staining Solution (0.1% Aqueous)

Materials:

-

This compound chloride (Toluidine Blue O) powder

-

Distilled or deionized water

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure:

-

Weigh 0.1 g of this compound chloride powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water.

-

Place the flask on a magnetic stirrer and stir until the dye is completely dissolved.

-

Bring the volume up to 100 mL with distilled water.

-

Filter the solution using filter paper to remove any undissolved particles.

-

Store the solution in a tightly sealed, light-protected bottle at room temperature. For some applications, adjusting the pH with acetic acid or hydrochloric acid may be necessary.[7]

Staining Protocol for Mast Cells in Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinized and hydrated tissue sections on slides

-

0.1% this compound chloride solution

-

Distilled water

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene (2 changes, 5 minutes each).

-

Hydrate the sections through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and finally rinse in distilled water.

-

Immerse the slides in the 0.1% this compound chloride solution for 2-3 minutes.

-

Rinse the slides thoroughly in several changes of distilled water.

-

Dehydrate the sections quickly through 95% ethanol (10 dips), followed by two changes of 100% ethanol (10 dips each).

-

Clear the sections in two changes of xylene (2 minutes each).

-

Mount the slides with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Purple to red (metachromatic)

-

Background tissue: Blue (orthochromatic)

Quantitative Analysis of Glycosaminoglycans (GAGs)

This protocol is adapted for a spectrophotometric assay to quantify GAGs in a solution.

Materials:

-

This compound chloride solution (e.g., 16 mg/L in a suitable buffer)

-

GAG standards (e.g., heparin, chondroitin sulfate) of known concentrations

-

Samples containing unknown concentrations of GAGs

-

Spectrophotometer

-

Cuvettes or microplate reader

Procedure:

-

Prepare a standard curve:

-

Create a series of dilutions of the GAG standard in the same buffer as your samples.

-

Add a fixed volume of the this compound chloride solution to each standard dilution.

-

Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Measure the absorbance of each standard at the orthochromatic λmax (e.g., 630 nm).

-

Plot the absorbance against the known GAG concentrations to generate a standard curve.

-

-

Sample Analysis:

-

Add the same fixed volume of this compound chloride solution to your unknown samples.

-

Incubate under the same conditions as the standards.

-

Measure the absorbance at the same wavelength (e.g., 630 nm).

-

-

Quantification:

-

Use the standard curve to determine the concentration of GAGs in your samples based on their absorbance values. The decrease in absorbance at the orthochromatic peak is proportional to the concentration of the GAGs that induce metachromasia.[7]

-

Applications in Research and Drug Development

The metachromatic properties of this compound chloride are leveraged in various applications:

-

Histopathology: Identification of mast cells in inflammatory and allergic conditions, and assessment of cartilage matrix in degenerative joint diseases.[8]

-

Cancer Diagnostics: In vivo staining to delineate margins of oral squamous cell carcinoma, as cancer cells often have a higher content of nucleic acids and altered extracellular matrix.[8]

-

Glycobiology: Quantification of sulfated GAGs in biological fluids and tissue extracts, which is crucial for studying diseases like mucopolysaccharidoses and in the development of drugs targeting GAG-protein interactions.[3]

-

Biomaterial Science: Assessment of the distribution and concentration of GAGs in engineered tissues and scaffolds.

Conclusion

This compound chloride's metachromatic staining is a powerful and versatile tool for the qualitative and quantitative assessment of polyanionic macromolecules in biological systems. A thorough understanding of the underlying physicochemical principles and adherence to standardized protocols are essential for obtaining reliable and reproducible results. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in effectively utilizing the metachromatic properties of this compound chloride in their work.

References

- 1. everyething.com [everyething.com]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. gspchem.com [gspchem.com]

- 6. Frontiers | Spectroscopic Studies on the Biomolecular Recognition of Toluidine Blue: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. urmc.rochester.edu [urmc.rochester.edu]

Preliminary Investigation of Tolonium Chloride for Mast Cell Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are critical effector cells in allergic and inflammatory responses, characterized by their prominent cytoplasmic granules. The visualization and quantification of these cells are paramount in various fields of biological research and drug development. Tolonium chloride, a cationic thiazine dye more commonly known as Toluidine Blue, serves as a simple, rapid, and effective method for the selective staining of mast cell granules. This technical guide provides an in-depth overview of the principles and protocols for using this compound chloride in mast cell staining. It details the mechanism of metachromasia, provides standardized experimental procedures, summarizes key quantitative parameters, and illustrates the associated mast cell degranulation signaling pathway.

Introduction

Mast cells, resident cells of connective tissues, play a pivotal role in both innate and adaptive immunity.[1] Upon activation, they release a plethora of pro-inflammatory mediators, such as histamine and heparin, stored within their characteristic cytoplasmic granules.[1] The study of mast cell distribution, density, and degranulation is crucial for understanding various physiological and pathological processes, including allergic reactions, autoimmune diseases, and certain cancers.

This compound chloride (Toluidine Blue O) is a widely used metachromatic dye for the histological identification of mast cells.[2] Its ability to stain mast cell granules a distinct reddish-purple color, in contrast to the blue staining of other tissue components (orthochromasia), allows for their clear visualization and subsequent analysis.[3][4] This phenomenon, known as metachromasia, is attributed to the high concentration of anionic macromolecules, primarily heparin, within the mast cell granules.[3] This guide offers a comprehensive resource for researchers employing this compound chloride for the qualitative and quantitative assessment of mast cells.

Mechanism of Action: Metachromatic Staining

This compound chloride is a cationic (basic) dye that binds to anionic (acidic) tissue components.[5] The principle behind its utility in mast cell staining lies in the phenomenon of metachromasia, where the dye stains certain cellular components a different color from that of the dye solution itself.[6]

Mast cell granules are rich in heparin, a highly sulfated glycosaminoglycan, and histamine, which are stored in a complex with proteins.[1][7] The high density of anionic sulfate and carboxyl groups on heparin molecules allows for the binding and aggregation of this compound chloride molecules.[8] This stacking of dye molecules alters their light absorption properties, resulting in a shift from the typical blue (orthochromatic) to a reddish-purple (metachromatic) color.[3][9] Other tissue elements, such as cell nuclei which contain nucleic acids, will bind the dye in a monomeric fashion and stain blue.[3]

The intensity and quality of metachromatic staining are influenced by several factors, including pH, dye concentration, and fixation methods.[4] An acidic pH (around 2.0-2.5) is often recommended to enhance the contrast of the staining by reducing the background staining of less acidic tissue components.[1]

Experimental Protocols

Several protocols for this compound chloride staining of mast cells have been established. Below are detailed methodologies for staining paraffin-embedded and frozen sections.

Staining of Paraffin-Embedded Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[1][4]

Reagents:

-

1% Toluidine Blue O Solution (Stock):

-

Toluidine Blue O: 1 g

-

70% Ethanol: 100 ml

-

-

Toluidine Blue Working Solution (Acidified):

-

Toluidine Blue O Stock Solution: 5 ml

-

Distilled Water: 45 ml

-

Adjust pH to 2.0-2.5 with Glacial Acetic Acid or Hydrochloric Acid. Prepare fresh.[1]

-

-

Xylene or xylene substitute

-

Ethanol (100%, 95%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Hydrate through descending grades of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the acidified Toluidine Blue working solution for 2-3 minutes.[1]

-

-

Washing:

-

Rinse slides in distilled water (3 changes).[1]

-

-

Dehydration:

-

Quickly dehydrate sections through 95% ethanol (10 dips) and 100% ethanol (2 changes, 10 dips each). The stain can fade rapidly in alcohol, so this step must be brief.[1]

-

-

Clearing:

-

Clear in xylene (or substitute) for 2 changes of 3 minutes each.[1]

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Expected Results:

Staining of Frozen Sections

This modified protocol is suitable for frozen tissues and helps in preserving certain antigens that might be affected by paraffin embedding.

Reagents:

-

0.1% Toluidine Blue O Solution:

-

Toluidine Blue O: 0.1 g

-

Distilled Water: 100 ml

-

-

Acetone (pre-chilled at -20°C)

-

Phosphate Buffered Saline (PBS)

-

Aqueous mounting medium

Procedure:

-

Fixation:

-

Fix air-dried cryosections in cold acetone for 10 minutes.

-

Air dry for 2 minutes.

-

-

Washing:

-

Rinse slides in PBS.

-

-

Staining:

-

Immerse slides in 0.1% Toluidine Blue solution for 10-20 seconds.

-

-

Washing:

-

Briefly rinse in distilled water.

-

-

Mounting:

-

Mount with an aqueous mounting medium.

-

Expected Results:

-

Mast cell granules: Reddish-purple

-

Background: Light blue

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters from various published this compound chloride staining protocols for mast cells.

| Parameter | Paraffin-Embedded Sections | Frozen Sections | Notes |

| Fixative | 10% Neutral Buffered Formalin[4] | Cold Acetone | Formalin fixation is standard for paraffin embedding. |

| Section Thickness | 4-5 µm[4] | 5-10 µm | |

| Toluidine Blue Concentration | 0.1% (working solution from 1% stock)[1] | 0.1%[4] | Higher concentrations may increase background staining. |

| Solvent for Dye | 70% Ethanol (stock), Distilled Water (working)[1] | Distilled Water | |

| pH of Staining Solution | 2.0 - 2.5[1] | Not typically adjusted | Acidic pH enhances metachromasia and reduces background. |

| Staining Time | 2-3 minutes[1] | 10-20 seconds | Shorter time for frozen sections to prevent overstaining. |

| Differentiation Step | Not typically required if staining time is optimal | Not typically required | Some protocols may include a brief rinse in acetic acid solution. |

| Dehydration | Graded alcohols (95%, 100%)[1] | Not applicable (aqueous mounting) | Dehydration in alcohol should be rapid to avoid loss of stain. |

Visualization of Key Biological Pathways and Workflows

Experimental Workflow for this compound Staining

The following diagram illustrates the general workflow for staining mast cells in paraffin-embedded tissue sections using this compound chloride.

Mast Cell Degranulation Signaling Pathway

This compound chloride staining can be used to visualize the consequences of mast cell activation, namely degranulation. The following diagram depicts a simplified overview of the canonical FcεRI-mediated signaling pathway that leads to this process.

Upon binding of an allergen (antigen) to IgE antibodies attached to the high-affinity IgE receptor (FcεRI) on the mast cell surface, a signaling cascade is initiated.[4] This leads to the activation of tyrosine kinases such as Lyn and Syk.[10] Subsequently, the linker for activation of T cells (LAT) is phosphorylated, which in turn activates phospholipase C-gamma (PLC-γ).[11][12] PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13] This initial calcium release promotes store-operated calcium entry (SOCE) through channels in the plasma membrane, leading to a sustained increase in intracellular calcium concentration.[3] Both the elevated calcium levels and DAG activate protein kinase C (PKC), culminating in the fusion of granular membranes with the plasma membrane and the release of their contents (degranulation).[14]

Conclusion

This compound chloride staining remains a valuable and widely accessible technique for the identification and enumeration of mast cells in tissue sections. Its reliability, simplicity, and the distinct metachromatic reaction provide high-contrast visualization of mast cell granules. This guide has provided a detailed overview of the staining mechanism, standardized protocols for different tissue preparations, and a summary of critical quantitative parameters to aid researchers in optimizing their experimental design. Furthermore, the visualization of the staining workflow and the underlying degranulation pathway offers a broader biological context for the application of this classic histological method in modern research and drug development. Proper adherence to the outlined protocols will ensure reproducible and high-quality staining for the accurate assessment of mast cells in various experimental settings.

References

- 1. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles for Ca2+ Mobilization and its Regulation in Mast Cell Functions: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LAT is essential for Fc(epsilon)RI-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2X7 receptors induce degranulation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. ovid.com [ovid.com]

- 11. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mast cells secrete IL-15 by microvesicles shedding upon P2X7 receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tolonium Chloride (Toluidine Blue O) Staining for Plant Cell Histology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Tolonium chloride, commonly known as Toluidine Blue O (TBO), for the histological analysis of plant cells and tissues. TBO is a cationic, metachromatic thiazine dye valued for its ability to differentially stain various chemical components within the plant cell wall, offering a rapid and informative method for structural elucidation.[1][2] Its application is crucial for researchers studying plant anatomy, cell wall composition, and the structural effects of genetic modifications or external treatments.

Principle of Metachromatic Staining

Toluidine Blue O is a cationic dye that binds to negatively charged (anionic) groups in tissues.[1] While an aqueous solution of the dye itself is blue (orthochromatic), it exhibits metachromasia, a phenomenon where the dye stains certain tissue components a different color than the original dye solution.[2] This color shift is dependent on the density and type of anionic groups in the substrate.

In plant tissues, TBO binds to various polymers, yielding a polychromatic stain that can differentiate cell types in a single step.[1] The primary targets are acidic polysaccharides and lignin:

-

Pectin and other carboxylated polysaccharides: These molecules, rich in carboxyl groups, cause the dye to stack, resulting in a pink to reddish-purple metachromatic stain.[3][4]

-

Lignin and other phenolic compounds: Lignified cell walls, such as those in xylem and sclerenchyma, stain an orthochromatic green or blue-green.[3][5]

-

Nucleic Acids (DNA and RNA): Due to their high content of phosphate groups, nuclei stain dark blue.[2][6]

This differential staining allows for the rapid identification of parenchyma, collenchyma, sclerenchyma, and vascular tissues.[3]

Quantitative Data for Staining Protocols

Successful staining depends on the precise formulation of the staining solution and timing. The following tables summarize common quantitative parameters for TBO staining in plant histology.

Table 1: Toluidine Blue O (TBO) Solution Preparations

| Parameter | Value | Solvent/Buffer | Target Application | Source |

| Concentration | 0.02% (w/v) | Distilled Water | General staining of Arabidopsis thaliana stem sections. | [1] |

| Concentration | 0.05% (w/v) | Citrate Buffer, pH 4.0 | Recommended for optimal color differentiation. | [4][7] |

| Concentration | 0.1% (w/v) | Distilled Water | General purpose staining. | [8] |

| Concentration | 0.5% (w/v) | 1% Sodium Borate | For paraffin-embedded maize tissue sections. | |

| Concentration | 1.0% (w/v) | Distilled Water | Simple preparation for general use. | [3] |

| Buffer Prep | 0.1 M Citric Acid & 0.1 M Sodium Citrate | See Protocol 2.2 | Creates pH 4.0 buffer for optimal metachromasia. | [4][7] |

Table 2: Metachromatic Staining Results with TBO

| Tissue Element / Component | Expected Color | Chemical Basis | Source |

| Lignified Walls (Xylem, Sclerenchyma) | Green / Blue-Green | High lignin content | [3][9] |

| Pectin-rich Walls (Parenchyma, Collenchyma) | Reddish-Purple | High density of carboxyl groups | [3][4] |

| Sieve Tubes & Companion Cells | Red | --- | [3] |

| Nuclei / Nucleic Acids | Blue / Greenish-Blue | High density of phosphate groups | [4][6] |

| Cuticle, Suberized Tissue | Blue-Green | Phenolic compounds | [10] |

| Callose, Starch | Unstained | Lack of sufficient anionic groups | [3] |

Experimental Protocols

The choice of protocol depends on the nature of the plant material (fresh, fixed, or embedded).

This rapid method is ideal for quick surveys of plant anatomy.

-

Sectioning: Using a high-quality razor blade, cut thin transverse or longitudinal sections of the plant material.[9] For best results, keep both the blade and the tissue wet.[3]

-

Rinsing: Transfer the sections into a small dish of distilled water for 2-3 minutes to rinse.[9]

-

Staining: Transfer the sections to a drop of TBO staining solution (e.g., 0.05% TBO in pH 4.0 citrate buffer) on a microscope slide or in a small dish.[4] Stain for 1-2 minutes.[4][9] Staining time may need to be optimized depending on the tissue.[4]

-

Washing: Remove the staining solution and rinse the sections thoroughly with distilled water until the wash solution runs clear.[1][9] This step is critical to remove excess dye and improve contrast.

-

Mounting: Place the stained section in a drop of water on a clean microscope slide, apply a coverslip, and blot away excess water.[9]

-

Observation: Observe immediately under a bright-field microscope.[1] Temporary water mounts can dry out within 5-10 minutes.[1]

This buffered solution provides robust and reproducible color differentiation.[4][7]

-

Prepare Stock Solutions:

-

Prepare Citrate Buffer: Mix 25.5 mL of Solution A with 24.5 mL of Solution B and bring the total volume to 100 mL with distilled water.[4][7]

-

Adjust pH: Check the pH and adjust to 4.0 using drops of 1N HCl if necessary.[4][7]

-

Prepare Final Stain: Dissolve 50 mg of Toluidine Blue O powder in the 100 mL of prepared pH 4.0 citrate buffer.[4][7] Store in a dark bottle at room temperature for up to two weeks.[1]

This protocol is for staining thin sections (e.g., 8-10 µm) obtained from fixed, dehydrated, and paraffin-embedded tissues, providing superior structural preservation.

-

Deparaffinization: Place slides in a staining rack and immerse in Histo-Clear or Xylene for 10 minutes to remove the paraffin wax.

-

Rehydration: Move the slides through a graded ethanol series to rehydrate the tissue:

-

100% Ethanol (2 changes, 1 min each)

-

95% Ethanol (1 min)

-

85% Ethanol (1 min)

-

70% Ethanol (1 min)

-

50% Ethanol (1 min)

-

Distilled Water (1 min)

-

-

Staining: Immerse slides in a 0.5% TBO solution (in 1% Sodium Borate) for 1-5 minutes. Staining time should be determined empirically.

-

Rinsing: Briefly rinse the slides in distilled water.

-

Dehydration: Quickly dehydrate the tissue by moving the slides back through the graded ethanol series in reverse order (50% to 100%).

-

Clearing: Immerse slides in Histo-Clear or Xylene for 2-5 minutes.

-

Mounting: Apply a permanent mounting medium (e.g., Permount) to the slide and add a coverslip, avoiding air bubbles. Allow slides to dry in a fume hood.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the underlying principle of TBO staining.

References

- 1. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aspb.org [aspb.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Toluidine blue - Wikipedia [en.wikipedia.org]

- 6. gspchem.com [gspchem.com]

- 7. youtube.com [youtube.com]

- 8. biognost.com [biognost.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. scispace.com [scispace.com]

Tolonium Chloride: A Technical Guide to its Application as a Vital Stain in Living Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolonium chloride, also known as toluidine blue O, is a cationic thiazine dye with a rich history in histology and a growing significance in vital staining of living tissues. Its ability to differentially stain tissues based on their chemical composition makes it a valuable tool in various research and clinical applications, most notably in the early detection of cancerous and precancerous lesions. This technical guide provides an in-depth overview of this compound chloride, its mechanism of action, detailed experimental protocols for its use as a vital stain, and a summary of its performance characteristics. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound chloride in their work.

Introduction

This compound chloride is a metachromatic dye, meaning it can stain different cellular components in different colors.[1] This property arises from its interaction with anionic macromolecules within tissues.[2] Primarily, it binds to acidic tissue components such as sulfates, carboxylates, and phosphate radicals found in high concentrations in nucleic acids (DNA and RNA).[2] This affinity for nucleic acids is the basis for its use in identifying dysplastic and neoplastic cells, which typically exhibit a higher nuclear-to-cytoplasmic ratio and increased nucleic acid content compared to normal cells.[2]

Mechanism of Action

The vital staining mechanism of this compound chloride is based on its electrostatic interaction with negatively charged molecules in the tissue. The cationic dye molecules bind to anionic sites on macromolecules like proteoglycans and nucleic acids.[3] This binding can occur in two principal ways, resulting in different staining patterns:

-

Orthochromatic Staining: When this compound chloride binds to tissues with a lower density of anionic groups, it remains in its monomeric form and imparts a blue color. This is the typical staining pattern for normal tissues.[4]

-

Metachromatic Staining: In tissues with a high concentration of closely spaced anionic groups, such as the granules of mast cells (rich in heparin) or areas with high concentrations of sulfated glycosaminoglycans, the dye molecules aggregate. This aggregation shifts the absorption spectrum of the dye, resulting in a purple to reddish-purple color.[1] This metachromatic shift is a key indicator in many diagnostic applications.

The differential staining of malignant tissues is attributed to the increased synthesis of nucleic acids and altered cell membrane permeability in cancer cells, which allows for greater uptake and binding of the dye.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound chloride, providing a reference for experimental design and data interpretation.

Table 1: Spectral Properties of this compound Chloride

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 621 - 633 nm | Water | [2] |

| Molar Absorptivity (ε) | 74,000 M⁻¹cm⁻¹ at 628 nm | Ethanol | |

| Emission Maximum | ~660 nm | Water | [5] |

Table 2: In Vitro Cytotoxicity of this compound Chloride

| Cell Line | Assay | Endpoint | Result | Reference |

| Jurkat | MTT | 24 hours post-irradiation | 97% decrease in OD with 0.15 µg/mL TBO + light | [5] |

Note: Cytotoxicity is highly dependent on the experimental conditions, including cell type, dye concentration, incubation time, and the presence of light (for photodynamic applications).

Experimental Protocols

This section provides detailed methodologies for common applications of this compound chloride as a vital stain.

In Vivo Staining of Oral Mucosa (Rinse Technique)

This protocol is widely used for the detection of oral squamous cell carcinoma and other mucosal abnormalities.

Materials:

-

1% this compound Chloride Solution:

-

This compound chloride powder: 1 g

-

1% Acetic acid: 10 mL

-

Absolute ethanol: 4.19 mL

-

Distilled water: 86 mL

-

Adjust pH to 4.5.

-

-

1% Acetic Acid Solution

-

Water

Procedure:

-

The patient rinses their mouth with 1% acetic acid for 20 seconds to remove saliva and debris, then expectorates.

-

The patient then rinses with water.

-

10 mL of 1% this compound chloride solution is administered as a rinse for 30-60 seconds, ensuring all mucosal surfaces are coated. Alternatively, the solution can be applied directly to suspicious lesions with a cotton applicator.

-

The patient rinses with water to remove excess stain.

-

A final rinse with 1% acetic acid is performed to decolorize areas of non-specific binding.

-

The oral mucosa is then examined under good lighting. Areas that retain a dark blue or royal blue stain are considered positive and may warrant further investigation, such as a biopsy.

Staining of Live Cells in Culture

This protocol is suitable for observing the uptake and localization of this compound chloride in live cells using microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1% this compound Chloride Solution (in PBS)

-

Fluorescence microscope

Procedure:

-

Wash the cultured cells twice with pre-warmed PBS to remove culture medium.

-

Incubate the cells with 0.1% this compound chloride solution for 5-15 minutes at 37°C. The optimal staining time may vary depending on the cell type.

-

Gently wash the cells three times with PBS to remove excess stain.

-

Immediately observe the cells under a fluorescence microscope. Use appropriate filter sets for visualizing the blue (orthochromatic) and red/purple (metachromatic) fluorescence.

Staining of Fresh Tissue Sections (Ex Vivo)

This protocol can be used for the rapid evaluation of fresh tissue biopsies.

Materials:

-

Fresh tissue specimen

-

Cryostat or vibratome for sectioning

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.5% this compound Chloride Solution (in PBS)

-

Aqueous mounting medium

-

Microscope slides and coverslips

Procedure:

-

Obtain a fresh tissue section (e.g., a 5-10 µm thick frozen section).

-

Briefly rinse the section with PBS.

-

Immerse the tissue section in a 0.5% this compound chloride solution for 1-2 minutes.

-

Gently rinse the section in PBS to remove excess stain.

-

Mount the stained section on a microscope slide with an aqueous mounting medium and apply a coverslip.

-

Immediately examine the section under a light microscope.

Applications in Research and Drug Development

The unique properties of this compound chloride make it a versatile tool in several areas of research and development:

-

Cancer Research: As detailed, it is extensively used for the early detection and demarcation of oral, cervical, and other cancers.[2] It can aid in selecting biopsy sites and assessing surgical margins.

-

Neurobiology: this compound chloride is used to stain Nissl bodies in neurons, which are rich in RNA, providing a measure of neuronal activity and health.

-

Mast Cell Biology: Its metachromatic staining of mast cell granules is a standard method for identifying and quantifying these immune cells in tissues.[1]

-

Cartilage and Connective Tissue Research: The dye effectively stains proteoglycans and glycosaminoglycans, making it useful for studying cartilage development, disease, and repair.[1]

-

Drug Delivery: The interaction of this compound chloride with macromolecules can be studied to understand drug-carrier interactions and release kinetics.

-

Photodynamic Therapy: this compound chloride can act as a photosensitizer, where upon light activation, it generates reactive oxygen species that can induce cell death. This has potential applications in targeted cancer therapy.[5]

Conclusion

This compound chloride is a powerful and versatile vital stain with significant applications in both basic research and clinical diagnostics. Its straightforward application, coupled with the rich information provided by its metachromatic properties, ensures its continued relevance in the fields of cell biology, pathology, and drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound chloride in a laboratory setting. Further research into its photodynamic properties and the development of more targeted applications hold promise for future advancements in diagnostics and therapeutics.

References

- 1. ihisto.io [ihisto.io]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding interactions of Toluidine Blue O with Escherichia coli DNA: formation of bridged structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toluidine Blue Staining | The Cell [histologyguide.com]

- 5. Photodynamic therapy with toluidine blue in Jurkat cells: cytotoxicity, subcellular localization and apoptosis induction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Tolonium Chloride Staining for Paraffin-Embedded Tissues

Introduction

Tolonium chloride, commonly known as Toluidine Blue O, is a cationic, metachromatic thiazine dye widely used in histology for the differential staining of various tissue components.[1][2] It has a high affinity for acidic tissue components, such as the phosphate groups in nucleic acids and sulfated glycosaminoglycans found in cartilage and mast cell granules.[1][2][3] The principle of Toluidine Blue staining lies in its metachromatic property, which causes the dye to stain certain cellular components a different color from the original blue dye solution.[3][4][5] This phenomenon, known as metachromasia, results in a purple to red-purple staining of tissues rich in proteoglycans and glycosaminoglycans, like mast cell granules and cartilage, while cellular components like nuclei stain blue (orthochromatic).[2][6][7][8] The staining outcome is highly dependent on factors such as pH, dye concentration, and temperature.[6][7][9] This protocol provides a detailed procedure for the application of this compound Chloride staining on formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

-

Fixative: 10% Neutral Buffered Formalin

-

Tissue Sections: 5 µm thick paraffin-embedded sections

-

Reagents for Deparaffinization and Rehydration:

-

Xylene or Xylene substitute

-

Absolute Ethanol

-

95% Ethanol

-

70% Ethanol

-

Distilled water

-

-

Toluidine Blue Staining Solutions (choose one):

-

Reagents for Dehydration and Clearing:

-

95% Ethanol

-

Absolute Ethanol

-

Xylene or Xylene substitute

-

-

Mounting Medium: Resinous mounting medium

-

Equipment:

-

Microscope slides

-

Coplin jars or staining dishes

-

Coverslips

-

Fume hood

-

Microscope

-

Experimental Protocol

This protocol outlines the step-by-step procedure for staining paraffin-embedded tissue sections with this compound Chloride.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 3-5 minutes each to remove paraffin wax.[11][12]

-

Transfer slides through two changes of absolute ethanol for 1-3 minutes each.[12]

-

Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 1-3 minutes each.[12]

-

Rinse thoroughly in distilled water.[10]

-

-

Staining:

-

Immerse slides in the prepared Toluidine Blue working solution. Staining time can vary from 2-3 minutes to 10 minutes depending on the solution and desired intensity.[7][10] For the acidic solution, 2-3 minutes is typically sufficient.[7] For the general-purpose solution, a 10-minute incubation is recommended.[10]

-

-

Rinsing:

-

Rinse the slides well in three changes of distilled water to remove excess stain.[7]

-

-

Dehydration:

-

Clearing:

-

Immerse the slides in two changes of xylene or a xylene substitute for 3 minutes each.[7]

-

-

Mounting:

-

Apply a drop of resinous mounting medium to the slide and place a coverslip, avoiding air bubbles.

-

Allow the slides to dry before microscopic examination.

-

Data Presentation

The following table summarizes different Toluidine Blue solution preparations and their recommended applications.

| Solution Component | Acidic Protocol | General Protocol (Mast Cells) | Aldehyde Toluidine Blue (Mast Cells) |

| Toluidine Blue O | 1 g | 0.1 g | 2.5 g |

| Solvent | 100 mL Distilled Water | 100 mL Distilled Water | 500 mL 70% Ethanol |

| Additives | HCl or Acetic Acid | None | 5 mL Paraldehyde, 5 mL conc. HCl |

| Final pH | 2.0 - 2.5 | Not specified | Not specified |

| Staining Time | 2-3 minutes[7] | 10 minutes[10] | 1 hour[13] |

| Expected Results | |||

| Mast Cell Granules | Red-Purple (Metachromatic)[6][7] | Deep Violet (Metachromatic)[10] | Deep Blue[13] |

| Background | Blue (Orthochromatic)[6][7] | Blue (Orthochromatic)[10] | Yellow (with Tartrazine counterstain)[13] |

| Nuclei | Blue (Orthochromatic)[3] | Blue (Orthochromatic) | Red (with Nuclear Fast Red counterstain)[13] |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound Chloride staining.

References

- 1. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toluidine blue - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Toluidine blue staining for mast cells | PPTX [slideshare.net]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. Toluidine Blue Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]

- 8. Toluidine Blue Staining | The Cell [histologyguide.com]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. research.chop.edu [research.chop.edu]

- 11. newcomersupply.com [newcomersupply.com]

- 12. protocols.io [protocols.io]

- 13. stainsfile.com [stainsfile.com]

Application Notes and Protocols for Tolonium Staining of Frozen Sections

For Researchers, Scientists, and Drug Development Professionals

Tolonium chloride, commonly known as Toluidine Blue, is a versatile cationic thiazine dye with a high affinity for acidic tissue components like nucleic acids and polysaccharides.[1][2] Its application in staining frozen sections is a rapid and effective method for visualizing various tissue elements, most notably mast cells, cartilage, and mucins, due to its metachromatic properties.[2][3] This document provides a detailed, step-by-step guide for performing this compound staining on frozen tissue sections, tailored for research and drug development applications.

Toluidine Blue operates on the principle of metachromasia, a phenomenon where the dye changes color upon binding to specific substances called chromotropes within the tissue.[4][5] While cell nuclei stain blue (orthochromatic), components rich in proteoglycans and glycosaminoglycans, such as mast cell granules and cartilage matrix, will stain purple to red.[3][6] This distinct color shift allows for the clear identification and localization of these structures within a tissue sample.

Experimental Protocols

This section outlines the necessary reagents, equipment, and a detailed step-by-step procedure for this compound staining of frozen sections.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Toluidine Blue O (this compound Chloride) | Certified powder dye |

| Distilled Water | |

| 70% Ethanol | For fixation |

| 95% Ethanol | For dehydration |

| 100% Ethanol | For dehydration |

| Xylene or Xylene Substitute | For clearing |

| Mounting Medium | Aqueous or resinous |

| Cryostat | For sectioning frozen tissue |

| Microscope Slides | Adhesive-coated recommended |

| Coplin Jars or Staining Dishes | |

| Coverslips | |

| Microscope |

Reagent Preparation

0.1% Aqueous Toluidine Blue Staining Solution: To prepare a 100 ml solution, dissolve 0.1 g of Toluidine Blue O powder in 100 ml of distilled water.[7] Stir until the dye is completely dissolved. For some applications, adjusting the pH to 2.0-2.5 with acetic acid or HCl can enhance contrast.[8] It is often recommended to prepare this solution fresh for optimal performance.[8]

Staining Procedure

This protocol is a general guideline; incubation times may need to be optimized based on tissue type and desired staining intensity.

-

Sectioning: Cut frozen tissue sections at a thickness of 5-7 microns using a cryostat.[9] Mount the sections onto adhesive-coated microscope slides.

-

Fixation: Immediately fix the tissue sections by immersing the slides in 70% ethanol for 30-60 seconds.[9][10] This step is crucial for preserving tissue morphology. Do not allow the sections to dry out at any point during the staining procedure.[1][9]

-

Washing: Gently wash the slides in distilled water to remove the fixative.[9][10]

-

Staining: Immerse the slides in the 0.1% Toluidine Blue solution for 30-60 seconds.[9][10] Staining time can be adjusted based on the desired intensity. For some applications, a longer staining time of up to 10 minutes may be required.[9]

-

Rinsing: Gently rinse the slides in distilled water to remove excess stain.[9][10]

-

Dehydration: Quickly dehydrate the sections through a series of graded ethanol solutions. A typical sequence is a quick dip in 95% ethanol, followed by two changes of 100% ethanol.[9][10] The dehydration steps should be performed rapidly as alcohol can act as a differentiator and remove the stain.[9]

-

Clearing: Clear the sections in two to three changes of xylene or a xylene substitute, with about 10 dips in each change.[9][10]

-

Coverslipping: Mount a coverslip onto the tissue section using a compatible mounting medium.

Expected Results

| Tissue Component | Staining Color | Staining Property |

| Nuclei | Dark Blue | Orthochromatic |

| Cytoplasm | Blue | Orthochromatic |

| Mast Cell Granules | Purple/Red-Violet | Metachromatic |

| Cartilage Matrix | Pink/Purple | Metachromatic |

| Mucopolysaccharides/Stroma | Pink/Magenta | Metachromatic |

| Basal Cell Carcinoma Islands | Deep Blue to Purple | Orthochromatic |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the this compound staining of frozen sections.

Caption: Workflow for this compound Staining of Frozen Sections.

References

- 1. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toluidine blue - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. Metachromasia - Wikipedia [en.wikipedia.org]

- 6. Mast Cells (toluidine blue) | Connective Tissue [histologyguide.com]

- 7. biognost.com [biognost.com]

- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 9. newcomersupply.com [newcomersupply.com]

- 10. newcomersupply.com [newcomersupply.com]

Application Notes and Protocols: Churukian-Schenk Method for Tolonium Blue Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Churukian-Schenk method for Tolonium Blue staining, primarily used for the demonstration of mast cells in tissue sections. This method utilizes the metachromatic properties of this compound Blue to differentiate mast cell granules from other tissue components.

Introduction

This compound chloride, commonly known as Toluidine Blue, is a basic thiazine metachromatic dye that has a high affinity for acidic tissue components, such as the sulfated proteoglycans found in the granules of mast cells.[1] The Churukian-Schenk method for this compound Blue staining is a specific protocol designed to highlight these granules, causing them to stain a purple to red color (metachromasia), while the background and other tissues are stained blue (orthochromasia).[1][2] This differential staining allows for the identification and localization of mast cells within a tissue sample. Mast cells are key players in inflammatory and allergic reactions, making their accurate identification crucial in various research and drug development contexts.[3][4][5]

It is important to note that while effective for manual microscopic evaluation, studies have shown that the Churukian-Schenk Toluidine Blue method may result in slight background staining, which could present challenges for automated image analysis algorithms used for mast cell quantification.[3][4][5][6] For applications requiring high-throughput, automated analysis, alternative methods such as Luna's Toluidine Blue staining may offer better contrast with less background.[3][4][5][6]

Principle of the Method